Cas no 2229572-69-2 (tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate)

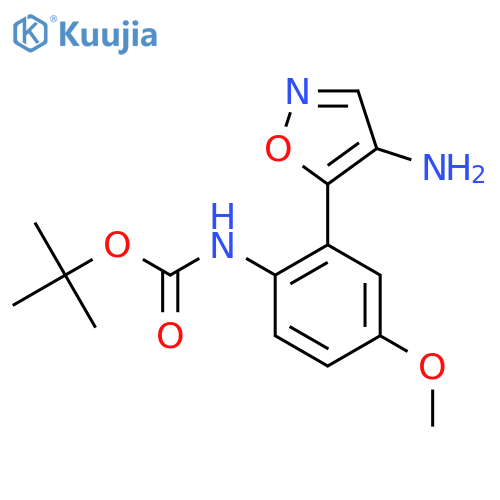

2229572-69-2 structure

商品名:tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate

tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate

- EN300-1889478

- 2229572-69-2

- tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate

-

- インチ: 1S/C15H19N3O4/c1-15(2,3)21-14(19)18-12-6-5-9(20-4)7-10(12)13-11(16)8-17-22-13/h5-8H,16H2,1-4H3,(H,18,19)

- InChIKey: ASWQFUHJRPIBGO-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(=CC=1C1=C(C=NO1)N)OC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 305.13755610g/mol

- どういたいしつりょう: 305.13755610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 99.6Ų

tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1889478-0.1g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1889478-10.0g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1889478-1g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 1g |

$1543.0 | 2023-09-18 | ||

| Enamine | EN300-1889478-10g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 10g |

$6635.0 | 2023-09-18 | ||

| Enamine | EN300-1889478-0.05g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1889478-0.5g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1889478-1.0g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1889478-0.25g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1889478-2.5g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1889478-5.0g |

tert-butyl N-[2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenyl]carbamate |

2229572-69-2 | 5g |

$4475.0 | 2023-06-01 |

tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2229572-69-2 (tert-butyl N-2-(4-amino-1,2-oxazol-5-yl)-4-methoxyphenylcarbamate) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2039-76-1(3-Acetylphenanthrene)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量